![molecular formula C19H15N5O5S B4676603 3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide](/img/structure/B4676603.png)
3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide
Übersicht
Beschreibung
3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. This compound has been extensively studied for its unique properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide is not fully understood. However, it is known to inhibit certain enzymes and proteins that play a role in disease development. For example, this compound has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the development of cancer. Additionally, this compound has been shown to inhibit the activity of the protein NF-kB, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide are still being studied. However, some studies have shown that this compound has anti-inflammatory, anti-cancer, and immunomodulatory effects. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide in lab experiments is its potential as a lead compound in drug discovery. Additionally, this compound has a low toxicity profile, making it a safer alternative to other compounds that have been studied for similar applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are many future directions for research on 3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Furthermore, future research can focus on optimizing the synthesis method of this compound to make it more accessible for lab experiments. Finally, more research is needed to investigate the potential of this compound as a lead compound in drug discovery.
In conclusion, 3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. Its unique properties and potential therapeutic benefits have made it a subject of extensive scientific research. While there are still many unknowns about its mechanism of action and biochemical and physiological effects, research on this compound is promising and has the potential to lead to new discoveries in the future.
Wissenschaftliche Forschungsanwendungen
3-(2-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases. In biochemistry, this compound has been studied for its ability to inhibit certain enzymes and proteins that play a role in disease development. In drug discovery, this compound has been used as a lead compound in the development of new drugs.
Eigenschaften
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S/c25-18(11-6-14-4-1-2-5-17(14)24(26)27)22-15-7-9-16(10-8-15)30(28,29)23-19-20-12-3-13-21-19/h1-13H,(H,22,25)(H,20,21,23)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVPGYMVAKRTEO-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



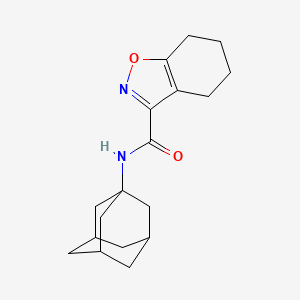

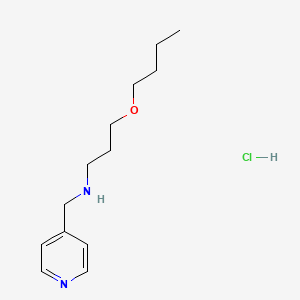

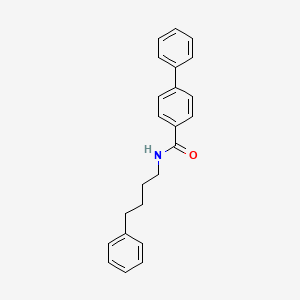
![2-[(4-chlorophenyl)imino]-5-[(5-iodo-2-furyl)methylene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4676566.png)
![4-(2,4-dichlorophenyl)-2-[(4-isobutoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4676572.png)
![N-cyclohexyl-2-{[3-(4-methoxyphenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B4676582.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4676586.png)
![1-(4-methoxybenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4676591.png)
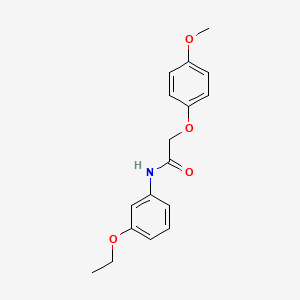
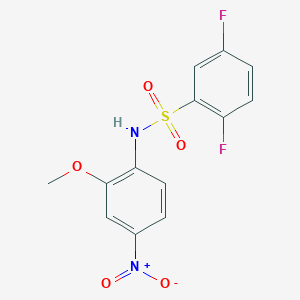
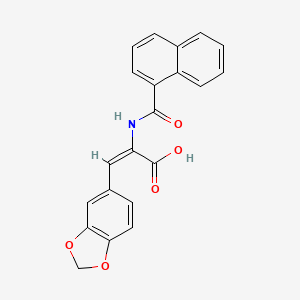
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4676627.png)